

Spectroscopic Data of (S)-4-methylbenzenesulfinamide: A Technical Guide

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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-4-methylbenzenesulfinamide**, a chiral sulfinamide derivative of significant interest in organic synthesis. The document presents available data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to aid in the replication and verification of results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-4-methylbenzenesulfinamide**. While experimental data for the specific (S)-enantiomer is not widely published, the presented data is based on closely related structures and spectral database information for 4-methylbenzenesulfinamide and similar aromatic sulfinamides. The spectroscopic properties in an achiral solvent are expected to be identical for both enantiomers.

^1H NMR Spectroscopy Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60	d ($J \approx 8.0$ Hz)	2H	Ar-H (ortho to SO)
~7.30	d ($J \approx 8.0$ Hz)	2H	Ar-H (meta to SO)
~4.50	br s	2H	NH ₂
~2.40	s	3H	Ar-CH ₃

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~145.0	Ar-C (ipso to SO)
~141.0	Ar-C (para to SO)
~129.5	Ar-CH (meta to SO)
~125.0	Ar-CH (ortho to SO)
~21.5	Ar-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3250	Strong, Broad	N-H stretch (asymmetric and symmetric)
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (CH ₃)
~1595	Medium	Aromatic C=C stretch
~1080	Strong	S=O stretch
~815	Strong	para-disubstituted C-H bend (out-of-plane)

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
155.04	~100	[M] ⁺ (Molecular Ion)
139	Moderate	[M - NH ₂] ⁺
91	Strong	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

The exact mass of **(S)-4-methylbenzenesulfinamide** (C₇H₉NOS) is 155.0405 Da[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-4-methylbenzenesulfinamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **(S)-4-methylbenzenesulfinamide** is placed directly onto the ATR crystal. No extensive sample preparation is required.

- **Instrumentation:** Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Spectrum:** Apply pressure to the sample to ensure good contact with the ATR crystal. Record the IR spectrum over the range of 4000-400 cm^{-1} . A typical acquisition involves 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

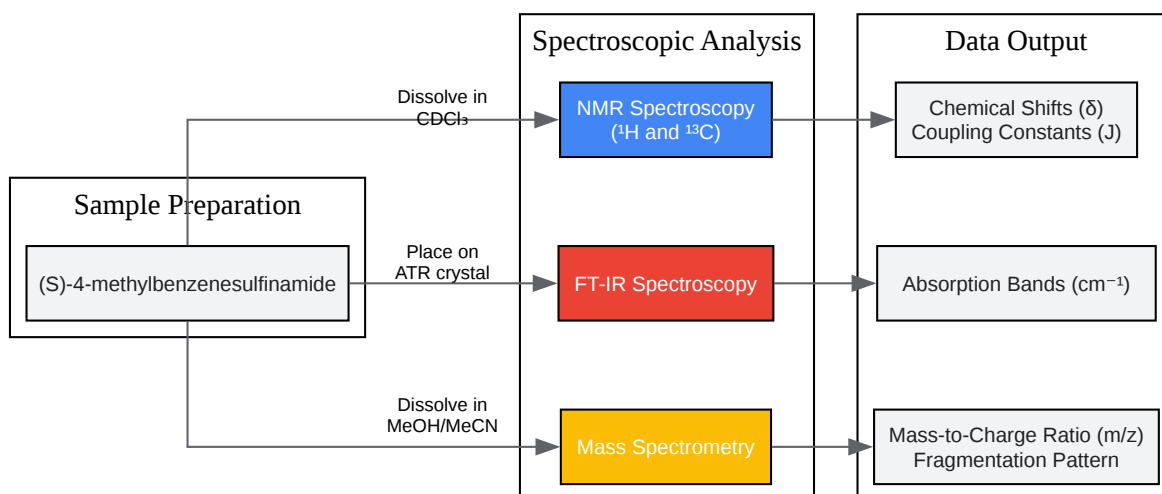
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of **(S)-4-methylbenzenesulfinamide** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).
- **Fragmentation Analysis (MS/MS):** To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment. Select the molecular ion (m/z 155) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Processing:** Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(S)-4-methylbenzenesulfinamide**.



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A generalized workflow for the spectroscopic analysis of **(S)-4-methylbenzenesulfinamide**.

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References

- 1. (S)-4-methylbenzenesulfinamide | C₇H₉NOS | CID 11116285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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